molecular formula C19H17N3O3S B4177553 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide

4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide

Cat. No. B4177553
M. Wt: 367.4 g/mol
InChI Key: RRSCCMSGGFJVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide, also known as PSB-0739, is a small molecule inhibitor that targets the human protease, cathepsin S. This molecule has been extensively studied for its potential use in treating a variety of inflammatory diseases, including rheumatoid arthritis, psoriasis, and atherosclerosis.

Mechanism of Action

The mechanism of action of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide involves the inhibition of cathepsin S. Cathepsin S is a lysosomal protease that is involved in the processing of antigens. Inhibition of cathepsin S leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide inhibits the activity of cathepsin S and reduces the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide reduces inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and atherosclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is its specificity for cathepsin S. This molecule has been shown to have minimal off-target effects, which reduces the risk of side effects. Another advantage is its potency, with an IC50 value in the low nanomolar range. However, one limitation of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and lupus. Another potential application is in the treatment of cancer, as cathepsin S has been shown to play a role in tumor progression. In addition, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide, in order to improve its efficacy and reduce the risk of side effects.

Scientific Research Applications

4-[(phenylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential use in treating inflammatory diseases. In particular, it has been shown to inhibit the activity of cathepsin S, a protease that plays a key role in the immune response. Cathepsin S is involved in the processing of antigens, which are presented to T-cells to initiate an immune response. Inhibition of cathepsin S has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19(21-14-15-10-12-20-13-11-15)16-6-8-17(9-7-16)22-26(24,25)18-4-2-1-3-5-18/h1-13,22H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCCMSGGFJVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(phenylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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